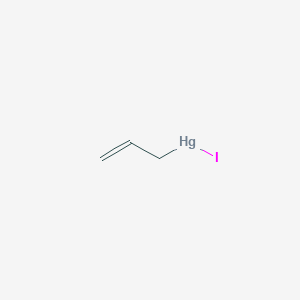
Iodo(prop-2-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of an iodine atom and a prop-2-en-1-yl group attached to a mercury center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(prop-2-en-1-yl)mercury typically involves the reaction of prop-2-en-1-yl halides with mercury(II) iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iodo(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the compound.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of various organomercury derivatives.
Oxidation Reactions: Formation of mercury(II) compounds.
Reduction Reactions: Formation of mercury(I) or elemental mercury.
Wissenschaftliche Forschungsanwendungen
Iodo(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Iodo(prop-2-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their structure and function. This interaction is mediated through the electrophilic nature of the mercury center, which readily reacts with thiol groups and other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Another organomercury compound with a methyl group instead of a prop-2-en-1-yl group.
Ethylmercury: Contains an ethyl group attached to the mercury center.
Phenylmercury: Features a phenyl group bonded to mercury.
Uniqueness: Iodo(prop-2-en-1-yl)mercury is unique due to the presence of both an iodine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical reactivity and potential applications compared to other organomercury compounds. The prop-2-en-1-yl group provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
2845-00-3 |
|---|---|
Molekularformel |
C3H5HgI |
Molekulargewicht |
368.57 g/mol |
IUPAC-Name |
iodo(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.Hg.HI/c1-3-2;;/h3H,1-2H2;;1H/q;+1;/p-1 |
InChI-Schlüssel |
ZXYQJYAQDRRMIC-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC[Hg]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















